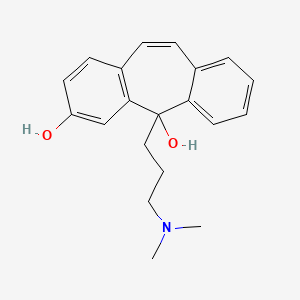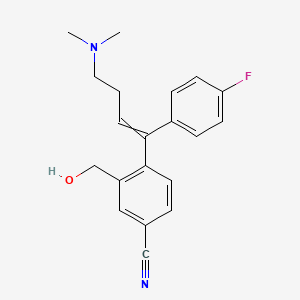
Iloperidone Impurity 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iloperidone Impurity 4 is a synthetic compound that has been studied in recent years due to its potential as a therapeutic agent. It is an analog of the antipsychotic drug iloperidone and has been found to possess similar properties to iloperidone, including antipsychotic and anxiolytic effects. Iloperidone Impurity 4 has been studied for its ability to modulate the activity of the 5-HT2A receptor, a serotonin receptor that is involved in the regulation of mood, anxiety, and other cognitive functions. In addition, Iloperidone Impurity 4 has been found to possess anticonvulsant and anti-inflammatory properties.
Applications De Recherche Scientifique
Receptor Interaction and Antipsychotic Activity
Iloperidone, known under various names including Fanapt and Zomaril, is primarily recognized for its role as an antipsychotic, particularly in the treatment of schizophrenia. It operates as an antagonist at several receptor sites including noradrenalin (α2C), dopamine (D2A and D3), and serotonin (5-HT1A and 5-HT6) receptors. This broad spectrum of receptor interaction categorizes it as an 'atypical' antipsychotic due to its serotonin receptor antagonism, a characteristic shared with other drugs in this class (Avendra et al., 2013).
Pharmacogenomic Associations
Genomic studies have linked the efficacy of iloperidone to specific genetic variations. In a genome-wide association study involving patients with schizophrenia, single nucleotide polymorphisms (SNPs) within the neuronal PAS domain protein 3 gene (NPAS3) and five other loci were found to be associated with the response to iloperidone. This finding highlights the potential of personalized medicine approaches in treating schizophrenia, focusing on patients' genetic make-up to predict drug response (Lavedan et al., 2009).
Metabolite Receptor Profile
Iloperidone metabolites, particularly P88-8991 and P95-12113, have been studied for their receptor affinity profiles. These studies are crucial in understanding the overall pharmacological effect of iloperidone, as metabolites can contribute significantly to the drug's therapeutic and side effect profiles. For example, P88-8991 displays comparable receptor binding to iloperidone, indicating its potential contribution to the clinical effects of the drug (Subramanian & Kalkman, 2002).
Extended Receptor Binding Profile
Further studies have elaborated on iloperidone's extended receptor binding profile, revealing its high affinity for a range of neurotransmitter receptors. This includes norepinephrine α1-adrenoceptors, dopamine D3, and serotonin 5-HT2A receptors. Such a broad spectrum suggests its potential efficacy against various symptoms of schizophrenia, including positive, negative, depressive, and cognitive symptoms (Kalkman et al., 2001).
Voltage-Dependent K+ Channels Inhibition
Beyond its central nervous system effects, iloperidone has been found to inhibit voltage-dependent K+ (Kv) channels in rabbit coronary arterial smooth muscle cells. This action is independent of its antagonism of serotonin and dopamine receptors and suggests potential implications for cardiovascular effects (An et al., 2020).
Propriétés
Numéro CAS |
133455-04-6 |
|---|---|
Nom du produit |
Iloperidone Impurity 4 |
Formule moléculaire |
C25H29FN2O4 |
Poids moléculaire |
440.52 |
Apparence |
Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
1-Desacetyl 1-Propionyl Iloperidone; 1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



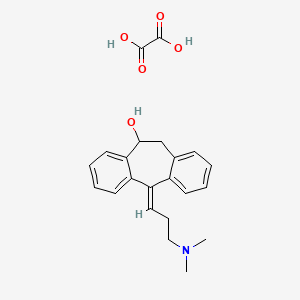
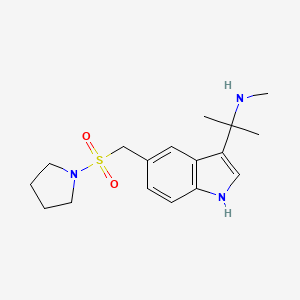
![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)
![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)
![3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester](/img/structure/B602174.png)
![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)
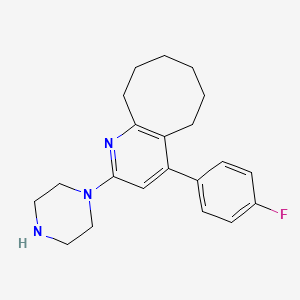
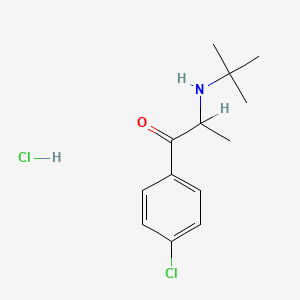
![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)
